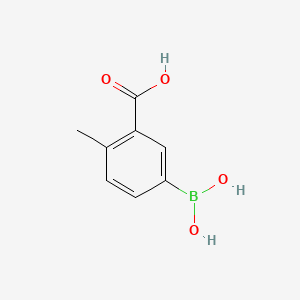
5-Borono-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Borono-2-methylbenzoic acid is a chemical compound with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . The IUPAC name for this compound is 5-(dihydroxyboryl)-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Borono-2-methylbenzoic acid is 1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Borono-2-methylbenzoic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Diagnostic and Therapeutic Applications
Boron-containing carboxylic acids, akin to 5-Borono-2-methylbenzoic acid, have been synthesized and proposed for applications in radionuclide diagnostics and boron neutron capture therapy for cancer. These compounds, derived from the ring-opening reactions of cyclic oxonium derivatives, underscore the potential of boron compounds in medical diagnostics and targeted therapies (A. V. Prikaznov et al., 2011).
Fluorescence Sensing and Detection
Boronic acids, including derivatives of 5-Borono-2-methylbenzoic acid, are recognized for their unique fluorescent properties, especially when interacting with sugars and other bioactive substances. This attribute makes them ideal for developing sensitive and selective fluorescent sensors for carbohydrates and other biological molecules. The fluorescence intensity changes and specific emission wavelengths of these boronic acid sensors underline their potential in biomedical sensing and imaging applications (Junfeng Wang et al., 2005).
Environmental and Chemical Analysis
The unique reactivity of boronic acids with various compounds provides a pathway for detecting and analyzing chemicals in different environments. This is exemplified by the use of boronic acids in spectrophotometry for determining concentrations of certain chemicals in pharmaceutical and environmental samples. The sensitivity and selectivity of these methods reflect the adaptability of boronic acids in diverse analytical applications (Quan-min Li et al., 2007).
Safety and Hazards
The compound has been classified as GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-borono-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXACZJIMXASRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681654 |
Source


|
| Record name | 5-Borono-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Borono-2-methylbenzoic acid | |
CAS RN |
1256346-18-5 |
Source


|
| Record name | 5-Borono-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Borono-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)






